![molecular formula C6H3Br2N3 B1430806 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1310680-10-4](/img/structure/B1430806.png)
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the molecular formula C6H3Br2N3. It is a solid compound with a pale yellow to yellow crystalline appearance. This compound is primarily used in organic synthesis, particularly in the preparation of other organic compounds.
Mechanism of Action
Pharmacokinetics
Based on its physicochemical properties , it is predicted to have high GI absorption and BBB permeability, making it potentially bioavailable.
Result of Action
Some studies suggest that it may have antiproliferative activities against certain cancer cells , but more research is needed to confirm these findings and to explore other potential effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability Other factors, such as pH, presence of other compounds, and cellular environment, may also affect its action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high purity and yield. The compound is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine derivatives as anticancer agents. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have been found to exhibit significant inhibitory effects on various cancer cell lines. A notable example is a derivative that demonstrated potent activity against RORγt (Retinoic acid receptor-related orphan nuclear receptor gamma t), which is implicated in the pathogenesis of certain cancers such as psoriasis and other inflammatory diseases .
1.2 Inhibition of Cytokine Production
Another important application is in the modulation of cytokine production. Compounds derived from this compound have shown promising results in inhibiting IL-17A production in mouse models. This inhibition is crucial for treating autoimmune diseases such as psoriasis and rheumatoid arthritis . The compound's ability to suppress Th17 cell differentiation further underscores its therapeutic potential.
1.3 Antimicrobial Properties
Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens and have shown superior activity compared to standard antibiotics in certain assays . This makes them candidates for further development as antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time. The compound can be synthesized from enaminonitriles and benzohydrazides via a catalyst-free method under microwave conditions . This approach not only simplifies the synthesis but also aligns with green chemistry principles by minimizing the use of hazardous reagents.
Material Science Applications
3.1 Functional Materials
In addition to its biological applications, this compound has potential uses in material sciences. Its unique structural properties allow it to be incorporated into functional materials such as polymers and coatings that require specific thermal or electrical characteristics.
3.2 Corrosion Inhibition
Studies have also explored the compound's role as a corrosion inhibitor in industrial applications. Its effectiveness in preventing corrosion in metal substrates has been documented through various electrochemical tests . The compound's ability to form protective layers on metal surfaces contributes to its utility in this field.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for a wide range of chemical modifications. This makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry and material science .
Biological Activity
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. As part of the triazolopyridine family, this compound exhibits a unique chemical structure that may contribute to its pharmacological properties. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 276.92 g/mol
- CAS Number : 1310680-10-4
The compound features two bromine substituents at the 6 and 8 positions of the triazole ring, which may influence its reactivity and interactions with biological targets .
Synthesis Methods
Various synthetic approaches have been developed for producing this compound. Notably:
- Microwave-Mediated Synthesis : This method allows for rapid synthesis under eco-friendly conditions without catalysts .
- Bromination Reactions : Bromination of suitable precursors can yield the dibromo derivatives effectively .
Biological Activity
Research indicates that this compound possesses significant biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds within this class exhibit antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains and fungi .
Anticancer Potential
The compound's structure suggests potential activity against cancer cell lines:
- Cell Proliferation Inhibition : Research indicates that derivatives of triazolopyridines can inhibit cellular proliferation in cancer models such as HeLa and HCT116 cell lines .
- Mechanism of Action : The presence of bromine atoms may enhance binding affinity to specific enzymes or receptors involved in cancer progression .
The biological effects of this compound are believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or enzymes crucial in signal transduction pathways associated with disease processes.
- Receptor Modulation : It may bind to receptor sites influencing cellular signaling pathways .
Case Studies
Several studies highlight the biological efficacy of triazolopyridines:
Properties
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAPLZDVPSZKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855667 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310680-10-4 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.